9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid
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Overview
Description
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). This compound is an isotopically enriched form of polyunsaturated fatty acid with carbon-13 occurring at positions 1, 2, 3, and 4. It is primarily used as an internal standard for the quantification of 9-PAHSA by nuclear magnetic resonance (NMR) or gas chromatography (GC) or liquid chromatography (LC) mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves the esterification of palmitic acid with 9-hydroxy stearic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The isotopic enrichment with carbon-13 is achieved through the use of isotopically labeled starting materials .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process also includes purification steps such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid has several scientific research applications:
Chemistry: Used as an internal standard in NMR, GC, and LC mass spectrometry for the quantification of 9-PAHSA.
Biology: Studied for its role in lipid metabolism and its effects on insulin sensitivity.
Medicine: Investigated for its potential therapeutic effects in improving glucose tolerance and reducing inflammation.
Industry: Utilized in the development of high-purity lipid standards for pharmaceutical research
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways involved in lipid metabolism. It improves glucose tolerance by stimulating insulin secretion and has anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
9-PAHSA: The non-isotopically enriched form of the compound.
Other FAHFAs: Includes compounds like palmitoleic acid esters and oleic acid esters.
Uniqueness
9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is unique due to its isotopic enrichment with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This isotopic labeling allows for precise quantification and tracking in metabolic studies .
Properties
IUPAC Name |
9-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-CGRMNBRFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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